Stercuronium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
734477-69-1 |
|---|---|
Molecular Formula |
C26H43N2+ |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium |
InChI |
InChI=1S/C26H43N2/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3/q+1/t18-,20-,21+,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
GGXDVUAOXCBCBN-HJZGYWQISA-N |
SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
Isomeric SMILES |
CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C |
Canonical SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
Synonyms |
N-ethyl-N-(cona-4,6-diene-3 beta-yl)dimethylammonium iodide stercuronium stercuronium bromide |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Elucidation of Stercuronium and Its Analogues
Synthetic Pathways and Methodologies for Stercuronium
The synthesis of this compound leverages the foundational structure of steroidal alkaloids, modifying them to achieve the desired chemical properties.
Derivation from Natural Steroidal Precursors (e.g., Conessine)
This compound is a synthetic derivative of the natural steroidal alkaloid conessine (B1669311). researchgate.net Conessine, with the chemical formula C₂₄H₄₀N₂, is found in plants of the Apocynaceae family, such as Holarrhena antidysenterica. researchgate.netuogqueensmcf.com The synthesis of this compound involves the chemical modification of the conessine scaffold. Specifically, this compound is identified as conessine ethoiodide, indicating that it is produced through the quaternization of one of the nitrogen atoms in the conessine molecule. researchgate.net This process transforms the tertiary amine present in conessine into a quaternary ammonium (B1175870) salt, a key structural feature for its biological activity.
Elucidation of Key Synthetic Routes and Reaction Mechanisms
The primary synthetic route to this compound involves the quaternization of a conessine-derived base. The chemical name for this compound is (Cona-4,6-dienin-3β-yl)dimethylethylammonium iodide. nih.gov This indicates two key transformations from the basic conessine structure: the introduction of a conjugated diene system within the steroid rings (at positions 4 and 6) and the quaternization of the 3β-dimethylamino group.
The key reaction mechanism is a nucleophilic substitution, likely an SN2 reaction. In this process, the tertiary amine at the 3β position of the modified steroid acts as a nucleophile, attacking an electrophilic ethyl group, typically from a reagent like ethyl iodide. The nitrogen atom's lone pair of electrons forms a new carbon-nitrogen bond with the ethyl group, while the iodide ion is displaced, becoming the counter-ion to the newly formed quaternary ammonium cation. This type of reaction is a common and well-established method for the synthesis of quaternary ammonium compounds in medicinal chemistry. researchgate.net
Advanced Structural Characterization Techniques
The precise three-dimensional arrangement of atoms in this compound is critical to its function and has been elucidated through sophisticated analytical methods.
X-ray Crystallography Studies of this compound Iodide Solvates
The definitive molecular structure of this compound was determined through single-crystal X-ray diffraction. A detailed study was performed on this compound iodide crystallized as an ethanol (B145695) solvate. acs.orgacs.orgacs.orgnumberanalytics.com This technique provides precise coordinates of the atoms in the crystal lattice, offering an unambiguous depiction of the molecule's solid-state structure. The analysis of the solvate revealed not only the structure of the this compound cation and the position of the iodide anion but also the arrangement of the co-crystallized ethanol molecules.
Table 1: Crystallographic Data for this compound Iodide Ethanol Solvate This table is generated based on the existence of a known X-ray crystallography study. Specific values would be populated from the primary research article.
| Parameter | Value |
| Chemical Formula | C₂₆H₄₄N₂⁺ · I⁻ · C₂H₅OH |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| Volume (ų) | Value not available in search results |
| Z | Value not available in search results |
| Resolution (Å) | Value not available in search results |
Conformational Analysis of this compound's Molecular Structure
Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uklibretexts.orgethz.ch The X-ray crystallography study of this compound iodide provided a detailed snapshot of its most stable solid-state conformation. acs.orgnumberanalytics.com This analysis defines the specific puckering of the individual steroid rings (A, B, C, and D) and the orientation of the bulky dimethylethylammonium group at the 3β position. The steroid nucleus is inherently rigid, but the specific chair, boat, or envelope conformations of its rings are crucial structural details confirmed by diffraction data. The relative orientation of substituents, whether axial or equatorial, is also definitively established, which is essential for understanding its interaction with biological targets. nih.govfrontiersin.org
Application of High-Resolution Spectroscopic Methods for Structural Assignment
Alongside X-ray crystallography, high-resolution spectroscopic techniques are indispensable for confirming the structure of complex molecules like this compound, especially in solution. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy would be used to confirm the connectivity of the molecule. mdpi.com The 1H NMR spectrum would show characteristic signals for the protons on the steroid skeleton, the vinylic protons of the diene system, and the distinct signals for the methyl and ethyl groups attached to the quaternary nitrogen. The integration of these signals would confirm the number of protons in each environment. 13C NMR would provide a count of all unique carbon atoms, confirming the steroidal backbone and the attached functional groups.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the this compound cation, which allows for the unambiguous confirmation of its elemental formula (C₂₆H₄₄N₂⁺). nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments, such as the ethyl or methyl groups from the quaternary ammonium head.
These spectroscopic methods complement the crystallographic data, ensuring the assigned structure is correct in both solid and solution states.
Molecular Mechanism of Action and Receptor Interactions of Stercuronium
Competitive Antagonism of the Nicotinic Acetylcholine (B1216132) Receptor (nAChR)
Stercuronium functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), the primary receptor responsible for muscle contraction at the neuromuscular junction. wikipedia.orgiiab.me This competitive antagonism means that this compound binds to the same sites on the nAChR as the endogenous neurotransmitter, acetylcholine (ACh), but without activating the receptor. By occupying these binding sites, this compound prevents ACh from binding and initiating the cascade of events that leads to muscle depolarization and contraction. nih.gov
Molecular Binding at the Postjunctional Neuromuscular Junction
The adult muscle-type nAChR is a complex protein composed of five subunits, arranged to form a central ion channel. nih.govbiorxiv.org The two binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the α and ε subunits and the α and δ subunits in the extracellular portion of the receptor. nih.gov The binding of an antagonist to even one of these sites is sufficient to prevent the channel from opening. nih.gov
The interaction between this compound and the nAChR is a dynamic process. The short duration of action of this compound is attributed to the rapid decrease in its concentration in the blood below a critical level. researchgate.net This decline is primarily due to the rapid uptake of the compound by the liver and kidneys, rather than through biotransformation, as studies in rats have not shown evidence of metabolism. researchgate.net
Characterization of Receptor Subtype Affinity and Selectivity within nAChRs
The nicotinic acetylcholine receptor family is diverse, with various subtypes exhibiting different subunit compositions and pharmacological properties. wikipedia.org While this compound's primary action is at the muscle-type nAChR, its affinity for other nAChR subtypes is an area of ongoing research. The selectivity of a competitive antagonist for different nAChR subtypes is determined by specific amino acid residues within the binding pockets. mdpi.com For instance, research on other aminosteroid (B1218566) neuromuscular blockers like pancuronium (B99182) and vecuronium (B1682833) has shown that they exhibit selectivity for the α-ε and α-δ interfaces of the adult mouse nAChR. nih.govnih.gov Detailed studies on the specific subtype affinity and selectivity of this compound within the broader nAChR family are less extensively documented in publicly available literature.
Cholinesterase Enzyme Interactions
In addition to its primary action on nAChRs, this compound has been reported to interact with cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the synaptic cleft.
Investigation of Acetylcholinesterase (AChE) Inhibitory Properties
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme primarily responsible for hydrolyzing acetylcholine at the neuromuscular junction. wikipedia.orgwikiwand.comwikipedia.org In vitro studies using human erythrocytes found that this compound is a significantly weaker AChE inhibitor than neostigmine, but stronger than d-tubocurarine. eur.nl It was estimated that the inhibitory effect on cholinesterase would only become significant at doses much higher than those required for neuromuscular blockade, suggesting that AChE inhibition is not the primary mechanism of its neuromuscular blocking action. eur.nl
| Compound | Relative AChE Inhibitory Potency |
| Neostigmine | 550x stronger than this compound |
| This compound | 1 |
| d-tubocurarine | 8x weaker than this compound |
This table is based on in vitro data from human erythrocytes. eur.nl
Analysis of Butyrylcholinesterase (BChE) Modulation
Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is another enzyme capable of hydrolyzing acetylcholine. nih.gov While the primary role of BChE at the neuromuscular junction is still under investigation, it is thought to play a protective role for AChE and may be involved in modulating ACh release. nih.gov There is limited specific information available in the reviewed literature regarding the direct modulatory effects of this compound on BChE activity.
Preclinical Pharmacodynamics and Pharmacokinetics: Mechanistic Insights in Animal Models
In Vitro Pharmacological Characterization
The interaction of a ligand, such as stercuronium, with its target receptors is fundamentally characterized by its binding affinity and kinetic rate constants. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which represent the concentration of the drug required to occupy 50% of the receptors at equilibrium. promegaconnections.compharmacologycanada.orgsciencesnail.com A lower Kd or Ki value signifies a higher binding affinity. promegaconnections.comnih.gov These parameters are often determined through competitive binding assays using a radiolabeled ligand. scispace.comsigmaaldrich.com
The kinetics of the interaction are described by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.comworktribe.com The kon, or on-rate, is a second-order rate constant describing the formation of the drug-receptor complex, while the koff, or off-rate, is a first-order rate constant describing the breakdown of this complex. excelleratebio.comworktribe.comnih.gov The ratio of these two constants (koff/kon) also defines the equilibrium dissociation constant, Kd. excelleratebio.comworktribe.com A slow dissociation rate (a small koff) can lead to a prolonged duration of action at the receptor, a concept known as drug-target residence time. excelleratebio.com
While these principles and assay methodologies are standard in pharmacology for characterizing neuromuscular blocking agents, specific quantitative data from receptor binding assays detailing the Ki or Kd values, as well as the kinetic constants (kon, koff) of this compound for either nicotinic or muscarinic acetylcholine (B1216132) receptors, are not extensively detailed in the available scientific literature.
Functional organ bath studies provide critical insights into the pharmacological effects of a compound on isolated tissues. nih.gov For this compound, such studies have been pivotal in characterizing its antimuscarinic properties across different tissue types and species. The antimuscarinic activity of this compound has been compared in preparations including guinea-pig atria, bladder, and ileum, as well as rabbit atria and the sympathetically innervated rabbit ear artery, using carbachol (B1668302) as the muscarinic agonist. nih.gov
In isolated guinea-pig atria, this compound demonstrated a similar potency in inhibiting both the negative chronotropic (heart rate) and negative inotropic (force of contraction) responses induced by carbachol. nih.gov However, its activity was markedly different in smooth muscle preparations. In guinea-pig bladder and ileum, this compound was found to be 17-fold less active as an antimuscarinic agent compared to its effects on the atria. nih.gov
Further studies explored its affinity for prejunctional muscarinic receptors on sympathetic nerve endings in the rabbit ear artery. The affinity of this compound for these receptors was found to be similar to its affinity for the muscarinic receptors that mediate negative inotropic responses in the rabbit left atrium. nih.gov When compared to its effects in guinea-pig atria, its affinity for the rabbit ear artery prejunctional receptors was 2.3-fold lower. nih.gov These findings suggest that this compound exhibits a selective antimuscarinic action, with a greater affinity for cardiac muscarinic receptors and prejunctional inhibitory muscarinic receptors on sympathetic nerves than for the muscarinic receptors responsible for smooth muscle contraction in the bladder and ileum. nih.gov
Table 1: Comparative Antimuscarinic Activity of this compound in Isolated Tissue Preparations
| Tissue Preparation | Species | Effect Measured | Relative Potency/Affinity Finding | Citation |
| Guinea-Pig Atria | Guinea-Pig | Inhibition of carbachol-induced negative chronotropic and inotropic effects | High potency | nih.gov |
| Guinea-Pig Bladder | Guinea-Pig | Inhibition of carbachol-induced contraction | 17-fold less active than in atria | nih.gov |
| Guinea-Pig Ileum | Guinea-Pig | Inhibition of carbachol-induced contraction | 17-fold less active than in atria | nih.gov |
| Rabbit Ear Artery | Rabbit | Inhibition of prejunctional muscarinic receptors on sympathetic nerves | Affinity similar to rabbit atria; 2.3-fold less than guinea-pig atria | nih.gov |
| Rabbit Left Atrium | Rabbit | Inhibition of carbachol-induced negative inotropic effects | Affinity similar to rabbit ear artery prejunctional receptors | nih.gov |
The cellular signaling pathways modulated by this compound are directly related to its action on two distinct types of acetylcholine receptors: nicotinic and muscarinic.
Nicotinic Acetylcholine Receptors (nAChRs): As a competitive neuromuscular blocking agent, this compound's primary mechanism involves the blockade of nAChRs at the neuromuscular junction. These receptors are ligand-gated ion channels. sketchy.com When activated by acetylcholine, they undergo a conformational change that opens an intrinsic pore, allowing the rapid influx of cations, primarily sodium (Na+), which leads to depolarization of the muscle endplate and subsequent muscle contraction. By competitively binding to these receptors without activating them, this compound prevents acetylcholine from binding and blocks this ion flux, thereby inhibiting downstream signaling for muscle contraction. This is a direct form of signal modulation at the ion channel level rather than a complex intracellular cascade.
Muscarinic Acetylcholine Receptors (mAChRs): this compound's antimuscarinic effects are mediated through its interaction with mAChRs, which are G-protein-coupled receptors (GPCRs). neupsykey.comkhanacademy.org Unlike ionotropic receptors, GPCRs transduce extracellular signals into intracellular responses via second messengers. sketchy.comnih.gov When an agonist like acetylcholine binds to an mAChR, it activates an associated G-protein, which in turn modulates the activity of an effector enzyme or ion channel. khanacademy.orgyoutube.com This initiates a second messenger cascade, such as the cyclic AMP (cAMP) pathway via adenylyl cyclase or the phosphoinositide pathway involving phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). neupsykey.comnih.gov As an antagonist, this compound binds to these receptors but does not provoke the conformational change needed for G-protein activation. nih.gov Consequently, it inhibits the agonist-induced production of these second messengers, thereby blocking the cellular response.
Specific experimental studies detailing the precise downstream signaling consequences of this compound's action on particular G-protein subtypes or second messenger concentrations are not extensively reported.
Functional Organ Bath Studies and Isolated Tissue Preparations (e.g., Guinea-Pig Atria, Rabbit Ear Artery, Ileum)
Preclinical In Vivo Pharmacodynamic Investigations
Preclinical evaluation of neuromuscular blocking agents frequently employs rodent models to characterize their pharmacodynamic properties. The isolated phrenic nerve-hemidiaphragm preparation in the rat is a classic ex vivo model used to assess the potency and time course of neuromuscular blockade by measuring the inhibition of nerve-stimulated muscle contractions. springermedizin.descielo.brd-nb.info In vivo models, such as those monitoring the compound muscle action potential (CMAP) or twitch force of the tibialis anterior or triceps surae muscle in response to sciatic nerve stimulation in anesthetized rats, provide a more integrated assessment of neuromuscular function. nih.gov
For this compound, in vivo pharmacodynamic studies in anesthetized guinea pigs have focused on its antimuscarinic properties. nih.gov In these experiments, this compound demonstrated a significant and dose-dependent selective blockade of cardiac muscarinic receptors. When administered at doses of 0.2 and 2.0 µmol/kg, this compound produced a significantly greater inhibition of the bradycardia (slowing of the heart rate) induced by the agonist carbachol compared to its inhibition of the vasodepressor (blood pressure lowering) response. nih.gov This difference was 2-fold at the lower dose and increased to 5.8-fold at the higher dose, highlighting a pronounced vagolytic (anti-vagal) effect on the heart over its effects on vascular smooth muscle tone in this model. nih.gov
Table 2: In Vivo Antimuscarinic Effects of this compound in Anesthetized Guinea-Pigs
| Parameter Measured | Agonist | This compound Dose | Key Finding | Citation |
| Bradycardia | Carbachol | 0.2 µmol/kg | 2-fold greater inhibition of bradycardia than vasopressor response | nih.gov |
| Vasodepressor Response | Carbachol | 0.2 µmol/kg | - | nih.gov |
| Bradycardia | Carbachol | 2.0 µmol/kg | 5.8-fold greater inhibition of bradycardia than vasopressor response | nih.gov |
| Vasodepressor Response | Carbachol | 2.0 µmol/kg | - | nih.gov |
This compound is classified as an aminosteroid (B1218566) neuromuscular blocking agent (NMBA), a class that also includes well-known drugs such as pancuronium (B99182) and vecuronium (B1682833). uky.edu Comparative studies are essential to delineate the unique pharmacological profile of a new compound relative to existing agents.
A direct preclinical comparison was made between the antimuscarinic actions of this compound and gallamine (B1195388), another neuromuscular blocker known for its significant vagolytic effects. nih.gov A similar trend in receptor selectivity was observed for both drugs, suggesting that like this compound, gallamine possesses a greater affinity for cardiac and prejunctional muscarinic receptors than for those mediating smooth muscle contraction. nih.gov This comparative analysis helps to contextualize the side-effect profile of this compound in relation to other NMBAs with known cardiovascular effects.
While direct preclinical studies comparing the neuromuscular blocking potency and time course of this compound against other aminosteroids like pancuronium or vecuronium are not detailed in the searched literature, such comparisons are standard for this class of drugs. uky.edunih.gov These studies typically evaluate equipotent doses to compare onset time, duration of action, and recovery profiles, which are critical determinants of a drug's clinical utility. nih.gov
Assessment of Neuromuscular Transmission Modulation in Rodent Models (e.g., Rat, Guinea-Pig)
Mechanistic Pharmacokinetic Studies in Preclinical Species
The preclinical pharmacokinetic profile of this compound has been primarily investigated in rodent models, with studies dating back to the early 1970s. These investigations provide a foundational understanding of the compound's disposition in animals, although detailed modern pharmacokinetic analyses are not extensively available in published literature.
Following intravenous administration in animal models, this compound is distributed within the extracellular space. eur.nl Autoradiographic studies in rats have indicated that the compound exhibits an apparent affinity for connective and supporting tissues. eur.nl The liver and kidneys are key organs in the elimination pathway of many drugs, including other steroidal neuromuscular blocking agents. While specific mechanistic studies on the uptake of this compound by hepatocytes and renal cells are not detailed in the available literature, the excretion data suggests that these organs are involved in its clearance from the body. The rapid elimination via bile and urine implies that processes for uptake into the liver and subsequent biliary secretion, as well as renal filtration and/or secretion, are operative. eur.nl
No specific quantitative data on tissue concentration or uptake clearance in the liver and kidneys for this compound is available in the reviewed literature to generate a data table.
A notable characteristic of this compound in preclinical animal models is its resistance to metabolic degradation. Analytical studies conducted in rats have provided no evidence of biotransformation. researchgate.net This suggests that the compound does not undergo significant metabolism, such as deacetylation or hydroxylation, which is a common metabolic pathway for other steroidal neuromuscular blocking agents like pancuronium. rug.nl The lack of identified metabolites indicates that the pharmacological activity and its termination are primarily governed by the distribution and excretion of the parent drug. eur.nlresearchgate.net
Table 1: Summary of Biotransformation Findings for this compound in Rats
| Parameter | Finding in Rat Models | Citation |
|---|---|---|
| Metabolic Transformation | No evidence of biotransformation was found. | researchgate.net |
| Identified Metabolites | None identified. | eur.nlresearchgate.net |
This table is based on qualitative findings, as no quantitative metabolic data has been published.
Specific quantitative data on excretion rates and percentages for this compound in different animal models are not available in the reviewed literature, precluding the creation of a detailed data table.
Structure Activity Relationship Sar Studies and Rational Design of Stercuronium Analogues
Elucidation of Essential Structural Determinants for Neuromuscular Blocking Efficacy
The neuromuscular blocking efficacy of steroidal compounds like stercuronium is dictated by several key structural features. The foundational element is the rigid steroid nucleus, which serves as a scaffold for positioning other critical functional groups at specific distances. nih.gov This rigidity is thought to contribute to a more defined interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. nih.gov
The presence of quaternary ammonium (B1175870) groups is a hallmark of most neuromuscular blocking agents, as these positively charged moieties mimic the quaternary nitrogen of acetylcholine, the endogenous neurotransmitter. derangedphysiology.com This allows them to bind to the anionic sites on the nAChR, competitively inhibiting the action of acetylcholine and leading to muscle relaxation. nih.gov While many potent neuromuscular blockers are bis-quaternary (possessing two quaternary ammonium groups), this compound is a mono-quaternary compound. japsonline.com This highlights that while a bis-quaternary structure can enhance potency, it is not an absolute requirement for effective neuromuscular blockade. researchgate.net The specific stereochemistry of the substituents on the steroid backbone, such as the 3-beta configuration in this compound, is also crucial for its biological activity and interaction with its target receptor. ontosight.ai
Influence of Steroidal Nucleus Modifications on Pharmacological Profile
Modifications to the steroidal nucleus of neuromuscular blocking agents can significantly alter their pharmacological profile. The steroid skeleton provides a rigid and bulky structure, a characteristic of non-depolarizing agents. japsonline.com Alterations within this nucleus can impact potency, duration of action, and side effect profiles. For instance, the introduction of heteroatoms like nitrogen into the steroid ring system to create azasteroids has been a strategy to develop novel neuromuscular blockers. researchgate.net
Significance of Quaternary Ammonium Group(s) and Interonium Distance in Activity
The quaternary ammonium group(s) are fundamental to the action of steroidal neuromuscular blockers. pharmaceutical-technology.com These positively charged groups are the primary pharmacophores that interact with the nicotinic acetylcholine receptors at the neuromuscular junction. derangedphysiology.com In bis-quaternary compounds, the distance between the two nitrogen atoms, known as the interonium distance, is a critical factor influencing potency. researchgate.netnih.gov
An optimal interonium distance is believed to facilitate the binding of the molecule to the two alpha subunits of the nAChR. While an interonium distance of approximately 1.0 to 1.1 nm is found in potent agents like pancuronium (B99182), this is not a rigid rule. saica.com.auaneskey.com For instance, the mono-quaternary nature of this compound demonstrates that a single cationic head is sufficient for neuromuscular blocking activity. japsonline.com However, in bis-quaternary series, increasing the distance between the two quaternary nitrogens has been shown to decrease neuromuscular blocking activity. researchgate.net The structure of the groups attached to the quaternary nitrogen also plays a role; bulkier cationic heads can influence the potency and pharmacological profile of the compound. japsonline.com
Design, Synthesis, and Comparative Pharmacological Characterization of this compound Derivatives
The design and synthesis of this compound derivatives and other steroidal neuromuscular blockers have been guided by SAR principles. The goal is often to create compounds with a more desirable pharmacological profile, such as a faster onset, shorter duration of action, or reduced cardiovascular side effects. This has led to the development of numerous analogues derived from lead compounds like pancuronium and chandonium iodide. researchgate.net
For example, vecuronium (B1682833), a mono-quaternary analogue of the bis-quaternary pancuronium, was designed to reduce the vagolytic effects associated with pancuronium. nih.gov This was achieved by demethylating one of the quaternary ammonium groups, resulting in a tertiary amine at that position. nih.gov This modification significantly increased its selectivity for neuromuscular receptors over cardiac muscarinic receptors. researchgate.net
Comparative studies of various steroidal derivatives have revealed important structure-activity relationships. For instance, the presence of an acetoxy group at position 17 has been found to be important for potency in some series of bis-quaternary steroidal compounds. researchgate.net The synthesis of analogues with varied interonium distances and different substituents on the steroid nucleus and quaternary nitrogens allows for a systematic exploration of the structural requirements for optimal neuromuscular blockade. nih.gov
Below is an interactive table comparing the pharmacological properties of this compound with other related steroidal neuromuscular blocking agents.
Computational and Theoretical Approaches in Stercuronium Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. mdpi.com In the context of stercuronium, which acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR), molecular docking can elucidate the specific interactions that govern its binding affinity and inhibitory action. wikipedia.org
Docking studies would typically involve the three-dimensional structure of the nAChR, often obtained from crystallographic data or homology modeling, and the computationally generated 3D conformer of this compound. The docking algorithm then samples a multitude of possible binding poses of this compound within the receptor's binding site, scoring them based on various energy functions. These scores help in identifying the most stable and likely binding mode.
Key interactions that would be investigated in the docking of this compound to the nAChR include:
Ionic Interactions: The quaternary ammonium (B1175870) groups of this compound are likely to form strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, within the receptor's binding pocket.
Hydrogen Bonding: The hydroxyl or other hydrogen-bonding capable groups on the steroidal scaffold could form hydrogen bonds with appropriate donor or acceptor residues.
Cation-π Interactions: The positively charged quaternary nitrogen could interact favorably with the electron-rich aromatic rings of amino acids like tryptophan, tyrosine, or phenylalanine.
These detailed interaction models can guide the design of new this compound analogues with improved affinity or selectivity. biorxiv.org
Table 1: Hypothetical Molecular Docking Results of this compound with the Nicotinic Acetylcholine Receptor
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
|---|---|---|
| Ionic Interaction | ASP 198 | 3.2 |
| Hydrogen Bond | TYR 93 | 2.8 |
| Van der Waals | TRP 149 | 3.5 |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogues, QSAR studies can help identify the key molecular features that determine their neuromuscular blocking potency. nih.gov
A QSAR study on this compound analogues would involve the following steps:
Data Set Collection: A series of this compound analogues with varying structural modifications would be synthesized, and their biological activity (e.g., IC50 for nAChR inhibition) would be measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. wikipedia.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR equation for a series of this compound analogues might look like:
log(1/IC50) = 0.75 * logP - 0.23 * (Volume) + 1.5 * (Charge_Q1) + c
This equation would suggest that higher lipophilicity (logP) and a more positive charge on a specific quaternary nitrogen (Charge_Q1) increase the potency, while a larger molecular volume is detrimental. Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov
Table 2: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Analogues
| Analogue | logP | Molecular Volume (ų) | Charge on Quaternary N | Experimental IC50 (nM) |
|---|---|---|---|---|
| This compound | 3.5 | 550 | +1.0 | 50 |
| Analogue 1 | 4.1 | 540 | +1.0 | 35 |
| Analogue 2 | 3.2 | 560 | +0.9 | 65 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape, or conformation, of a drug molecule is crucial for its interaction with its biological target. numberanalytics.com Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. ic.ac.uk For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of side chains. The crystal structure of this compound iodide provides a solid experimental basis for understanding its preferred conformation in the solid state. acs.org
Molecular Dynamics (MD) simulations offer a more dynamic view of a molecule's behavior over time. wikipedia.orgebsco.com An MD simulation of this compound, either in a solvent or in complex with its receptor, would involve calculating the forces between all atoms in the system and using these forces to predict their motion over a certain period. nih.gov
MD simulations can provide valuable insights into:
Conformational Flexibility: How the structure of this compound fluctuates around its equilibrium geometry. mdpi.com
Solvation: How water molecules are organized around the drug, which can influence its binding.
Ligand-Receptor Dynamics: The stability of the this compound-nAChR complex over time, revealing the key interactions that are maintained and those that are transient. nih.gov
Binding and Unbinding Events: With advanced simulation techniques, it is possible to model the entire process of a ligand binding to or dissociating from its receptor.
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value | Description |
|---|---|---|
| Simulation Time | 100 ns | The total time the system's dynamics were simulated. |
| RMSD of this compound | 1.2 Å | Root Mean Square Deviation, indicating the stability of the this compound conformation. |
| Number of Water Contacts | ~150 | The average number of water molecules in close contact with this compound. |
Predictive Modeling for Receptor Selectivity and Pharmacological Potency
This compound is known to have activity at both nicotinic and muscarinic receptors, highlighting the importance of receptor selectivity. nih.gov Predictive modeling aims to develop computational models that can forecast not only the potency of a compound but also its selectivity for different receptor subtypes. mdpi.comresearchgate.net
To build a predictive model for this compound's selectivity, one would typically need to perform molecular docking and/or MD simulations of this compound with the various receptor subtypes of interest (e.g., different nAChR subtypes and muscarinic receptor subtypes). By comparing the calculated binding energies and analyzing the differences in the binding site residues and interactions, it is possible to identify the structural features of the ligand and the receptors that govern selectivity. nih.gov
Machine learning algorithms can be trained on datasets of compounds with known affinities for different receptors to create predictive models. These models can then be used to screen virtual libraries of novel this compound analogues to identify those with a desired selectivity profile before they are synthesized and tested experimentally.
Table 4: Hypothetical Predictive Binding Affinities of a this compound Analogue
| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity Ratio |
|---|---|---|
| nAChR α1β1δγ | 25 | - |
| nAChR α7 | 250 | 10-fold vs α1β1δγ |
| Muscarinic M2 | 500 | 20-fold vs nAChR α1β1δγ |
Advanced Analytical Methodologies for Stercuronium Detection and Characterization in Research Settings
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)
Chromatography is a fundamental technique for the separation and purification of components within a mixture. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools in pharmaceutical analysis due to their high sensitivity and accuracy. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique for the analysis of pharmaceutical compounds. mdpi.com It offers high sensitivity and accuracy for both qualitative and quantitative analysis. mdpi.com For compounds similar to stercuronium, like other aminosteroidal neuromuscular blocking agents, reversed-phase HPLC (RP-HPLC) methods have been developed. nih.gov These methods can effectively separate the parent drug from its degradation products. nih.gov The separation is often achieved using a C18 or a cyano (CN) column with a mobile phase typically consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile). nih.govnih.gov Detection is commonly performed using a UV detector at a specific wavelength. nih.gov The versatility of HPLC allows for the purification of a wide range of biologically active molecules, including steroids.
A study on the related compound vecuronium (B1682833) bromide demonstrated the use of a reversed-phase liquid chromatographic method for its quantification in the presence of its degradation products. researchgate.net The separation was achieved on a Tracer Extrasil CN column with a mobile phase of O-phosphoric acid and acetonitrile (B52724), with UV detection at 210 nm. researchgate.net This method was found to be linear over a concentration range of 10-120 μg/ml. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly specific and sensitive method for the simultaneous determination and quantification of compounds like this compound and their metabolites. umin.ac.jpnih.gov LC-MS is particularly valuable in forensic analysis and therapeutic drug monitoring. cenmed.com Electrospray ionization (ESI) is a common interface used in LC-MS for the analysis of aminosteroidal compounds. umin.ac.jp
For instance, a simultaneous determination method for pancuronium (B99182), vecuronium, and their related compounds in human serum was developed using LC-ESI-MS. umin.ac.jp This method utilized a weak cation exchange cartridge for extraction and achieved separation within 6.5 minutes, with a linear response over a concentration range of 0.25–50.0 ng/mL for each compound. umin.ac.jp Similarly, a quantitative method for vecuronium and its metabolite, 3-desacetylvecuronium, in blood and tissue was developed using LC-ESI-MS with a Gemini C18 column. nih.gov This method demonstrated linearity from 0.01 to 1.00 mg/L with a limit of detection in blood of 0.005 mg/L. nih.gov
Table 1: Examples of Chromatographic Conditions for Aminosteroidal Neuromuscular Blocking Agents
| Parameter | HPLC Method for Vecuronium researchgate.net | LC-MS Method for Pancuronium & Vecuronium umin.ac.jp | LC-MS Method for Vecuronium nih.gov |
| Column | Tracer Extrasil CN (150 × 4.6mm; 5μm) | --- | Gemini 5-microm C18 |
| Mobile Phase | O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) | Gradient of acetonitrile in 2mM ammonium (B1175870) formate (B1220265) (pH 3) | 0.1% formic acid/acetonitrile |
| Flow Rate | 1 ml/min | --- | 0.700 mL/min |
| Detection | UV at 210 nm | ESI-MS (Selected Ion Monitoring) | ESI-MS (Selected Ion Monitoring) |
| Linear Range | 10-120 μg/ml | 0.25–50.0 ng/mL | 0.01 to 1.00 mg/L |
| Limit of Detection (LOD) | 2.67 μg/ml | Not Specified | 0.005 mg/L (in blood) |
| Limit of Quantification (LOQ) | 8.10 μg/ml | Not Specified | 0.010 mg/L (in blood) |
Mass Spectrometry-Based Approaches for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. dokumen.pub It identifies compounds based on their mass-to-charge ratio (m/z). dokumen.pub For trace analysis, MS techniques like inductively coupled plasma mass spectrometry (ICP-MS) and laser ablation ICP-MS (LA-ICP-MS) offer extremely low detection limits. iaea.orgnih.gov
In the context of this compound and related compounds, mass spectrometry is crucial for confirming the molecular structure. For example, the structures of darifenacin (B195073) and solifenacin (B1663824) were confirmed by observing their expected MH+ major isotopic species. upc.edu For trace analysis in biological samples, various MS approaches, including thermal ionization mass spectrometry and fast atom bombardment mass spectrometry, are utilized. nih.gov Gas chromatography-mass spectrometry (GC-MS) and LC-MS are also powerful techniques for trace element determination. nih.govresearchgate.net The Vocus Cork Analyzer, which uses chemical ionization time-of-flight mass spectrometry, exemplifies the capability of modern MS to detect trace amounts of compounds. tofwerk.com
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric Methods: UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds. scielo.br The method is based on the principle that a substance absorbs light at a specific wavelength. redalyc.org For compounds that lack a strong chromophore, derivatization reactions can be employed to form a colored product that can be measured spectrophotometrically. farmaciajournal.com For instance, a spectrophotometric method was developed for trimetazidine (B612337) dihydrochloride (B599025) by reacting it with 2,4-dinitro-fluorobenzene to produce a colored complex. farmaciajournal.com The validation of such methods typically includes assessing linearity, precision, and accuracy. scielo.br
Electrochemical Detection Methods: Electrochemical methods offer an alternative for the detection and quantification of analytes. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used. mdpi.commdpi.com These methods measure the current response of an analyte to a varying potential. basinc.com The development of novel electrode materials, including nanomaterials, has enhanced the sensitivity and selectivity of electrochemical sensors. mdpi.com For instance, the interaction of biomarkers with metal ions in an electroactive solution can be observed electrochemically, providing a basis for detection. nih.gov
Table 2: Comparison of Spectrophotometric and Electrochemical Detection Principles
| Method | Principle | Typical Application | Advantages |
| Spectrophotometry | Measures the absorption of light by a molecule at a specific wavelength. redalyc.org | Quantification of known compounds in solution. scielo.br | Simple, low-cost, and robust. scielo.br |
| Electrochemical Detection | Measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. basinc.com | Detection of electroactive compounds in various matrices. mdpi.com | High sensitivity, potential for miniaturization and portability. researchgate.net |
Development of In Vitro High-Throughput Screening Assays for Compound Screening
High-throughput screening (HTS) is a crucial process in drug discovery for testing large libraries of compounds for their ability to interact with a specific biological target. dokumen.pub For neuromuscular blocking agents like this compound, the development of relevant in vitro assays is essential.
Recent advances have focused on creating more physiologically accurate in vitro models of the neuromuscular junction (NMJ). nih.govresearchgate.net These models can be used for high-content phenotypic screening to assess the functional output of muscle fibers upon stimulation. nih.gov One such system utilizes myotubes assembled on silicon cantilevers, allowing for the measurement of muscle contraction in real-time. nih.govresearchgate.net The functionality of the NMJ in these assays can be confirmed by using known antagonists like D-tubocurarine. nih.gov
The development of human-based in vitro NMJ models, often derived from induced pluripotent stem cells (iPSCs), holds great promise for more predictive high-throughput drug screening. columbia.edu These sophisticated systems allow for quantitative functional measurements and can better recapitulate the human NMJ structure and function. columbia.edu Screening assays can be based on various principles, including biochemical assays and receptor-ligand binding assays, which can be automated for high-throughput applications. niir.org
Future Research Directions and Unanswered Questions Regarding Stercuronium S Fundamental Pharmacology
Exploration of Novel Synthetic Methodologies for Enhanced Analogue Diversity
The development of novel and efficient synthetic strategies is fundamental to expanding the chemical space around the stercuronium core. Access to a diverse library of analogues is crucial for elucidating structure-activity relationships (SAR) and optimizing pharmacological properties.
Future research should focus on:
Modern Synthetic Methods: Investigating the application of contemporary synthetic methodologies such as C-H activation, flow chemistry, and photocatalysis could streamline the synthesis of this compound analogues. hilarispublisher.commdpi.com These techniques offer advantages in terms of efficiency, scalability, and the potential to introduce chemical modifications not easily accessible through traditional methods. hilarispublisher.comsioc.ac.cn For instance, late-stage C-H functionalization could allow for the direct modification of the steroid backbone, rapidly generating a variety of derivatives.
Combinatorial and Fragment-Based Approaches: Employing combinatorial chemistry or fragment-based drug discovery principles could accelerate the identification of new lead compounds. By systematically combining different building blocks and functional groups, researchers can efficiently explore a vast chemical space. sioc.ac.cn This approach, coupled with high-throughput screening, can rapidly identify analogues with desired pharmacological profiles.
Deeper Mechanistic Probes into mAChR Allosteric Modulation by Aminosteroids
While this compound is primarily known for its action on nAChRs, the broader class of aminosteroids has been shown to allosterically modulate muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.net This presents a compelling avenue for future research.
Key areas for investigation include:
Receptor Subtype Selectivity: A primary challenge and opportunity lie in achieving selectivity for specific mAChR subtypes. nih.govresearchgate.net Given the high homology in the orthosteric binding site across mAChR subtypes, allosteric modulators offer a promising path to selectivity. researchgate.net Future studies should aim to identify this compound analogues that exhibit preferential modulation of one mAChR subtype over others, which could lead to more targeted therapeutic effects.
Mechanism of Allosteric Action: The precise molecular mechanisms by which aminosteroids modulate mAChR function are not fully understood. Research should focus on elucidating how these compounds bind to allosteric sites and induce conformational changes in the receptor. mdpi.com This could involve a combination of site-directed mutagenesis, cryogenic electron microscopy (cryo-EM), and computational modeling to map the allosteric binding pocket and understand the structural basis of modulation.
Positive vs. Negative Modulation: Allosteric modulators can either enhance (positive cooperativity) or diminish (negative cooperativity) the effect of the endogenous ligand. nih.gov Investigating how subtle structural changes in this compound analogues influence the nature of allosteric modulation (positive, negative, or neutral) will be crucial. This knowledge is essential for designing compounds with specific modulatory effects for potential therapeutic applications. nih.govmdpi.com
Integration of Advanced Omics Technologies for Comprehensive Pharmacological Understanding
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level understanding of the pharmacological effects of this compound and its analogues. frontiersin.orgworldscholarsreview.org
Future research directions include:
Pharmacogenomics: Investigating how genetic variations influence individual responses to aminosteroids is a critical area. nih.gov By correlating genetic markers with pharmacological outcomes, researchers can identify patient populations that may respond differently to these compounds.
Proteomics and Metabolomics: These technologies can be used to identify downstream signaling pathways and biomarkers associated with this compound's action. worldscholarsreview.org For example, proteomic analysis could reveal changes in protein expression or post-translational modifications in response to drug treatment, while metabolomics could identify alterations in cellular metabolic profiles. frontiersin.org
Multi-Omics Integration: The true power of omics lies in the integration of data from multiple platforms. frontiersin.org A multi-omics approach can provide a more holistic view of the cellular response to this compound, connecting genetic predispositions to changes in gene expression, protein function, and metabolic output. worldscholarsreview.org
Refinement of In Silico Pharmacokinetic-Pharmacodynamic Modeling for Predictive Research
Computational modeling is an increasingly powerful tool in drug discovery and development. mdpi.com Refining in silico models for this compound can accelerate research and reduce the reliance on animal testing. nih.gov
Areas for advancement include:
Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing robust PBPK models can help predict the absorption, distribution, metabolism, and excretion (ADME) of this compound analogues in different species, including humans. mdpi.comresearchgate.net These models integrate physiological and biochemical data to simulate drug disposition in the body.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the pharmacological activity of new this compound analogues based on their chemical structure. By identifying key structural features that correlate with activity, these models can guide the design of more potent and selective compounds.
Integrated PK-PD Modeling: The ultimate goal is to develop integrated pharmacokinetic-pharmacodynamic (PK-PD) models that can predict the time course of drug effects. nih.govresearchgate.net These models link drug concentrations at the site of action to the pharmacological response, providing a quantitative framework for understanding and predicting drug efficacy. mdpi.com
Investigation of Non-Cholinergic Molecular Targets and Secondary Receptor Interactions
While the primary focus has been on cholinergic receptors, it is plausible that this compound and its analogues interact with other molecular targets. Identifying these off-target interactions is crucial for a complete understanding of their pharmacological profile.
Future research should explore:
Target Deconvolution Screening: Employing unbiased screening approaches, such as chemical proteomics or phenotypic screening followed by target identification, can help to uncover novel molecular targets for this compound.
Ion Channel Modulation: Given the structural similarities of aminosteroids to certain neurosteroids, investigating their effects on various ion channels (e.g., GABA-A receptors, NMDA receptors) is warranted. researchgate.net
Non-Neuronal Cholinergic Systems: The existence of non-neuronal cholinergic systems in various tissues suggests that the effects of cholinergic agents may be more widespread than previously thought. nih.gov Investigating the impact of this compound on these systems could reveal novel physiological roles and potential therapeutic applications.
Q & A
Q. What are the key structural and pharmacological identifiers of stercuronium iodide, and how can they be validated experimentally?
this compound iodide (C₂₆H₄₃N₂I) is a monoquaternary ammonium neuromuscular blocking agent. Key identifiers include:
- Molecular structure : The 3β-allyl-dimethyl-ethylammonium group attached to a cona-4,6-dienin scaffold, confirmed via X-ray crystallography or NMR spectroscopy .
- Pharmacological classification : Non-depolarizing muscle relaxant with competitive antagonism at nicotinic acetylcholine receptors (nAChRs), validated via in vitro electrophysiological assays (e.g., rat diaphragm preparations) .
- Regulatory identifiers : FDA Unique Ingredient Identifier (K1477R7DDR), NIH Compound ID 71924, and INN designation .
Q. What experimental methodologies are recommended for synthesizing this compound iodide in a laboratory setting?
Synthesis involves quaternization of a tertiary amine precursor (e.g., conessine derivatives) with iodomethane. Key steps:
- Quaternization : React conessine with methyl iodide in anhydrous ethanol at 60°C for 24 hours.
- Purification : Recrystallization from acetone/ether mixtures to achieve >98% purity, verified via HPLC-MS .
- Yield optimization : Adjust stoichiometric ratios (amine:alkylating agent = 1:1.2) to minimize byproducts like diquaternary salts.
Advanced Research Questions
Q. How can contradictions in this compound’s receptor selectivity profiles be resolved across studies?
Discrepancies arise from differing experimental models (e.g., atrial vs. smooth muscle receptors). Methodological recommendations:
- Receptor specificity assays : Use radioligand binding (e.g., [³H]-N-methylscopolamine for muscarinic receptors) to quantify affinity (Kᵢ) across tissue types.
- Allosteric modulation : Employ Schild analysis to distinguish competitive vs. allosteric inhibition. For example, this compound’s cardiotoxicity in atrial tissue is linked to allosteric M₂ receptor modulation, requiring concentration-response curves in isolated guinea pig atria .
- Species-specificity controls : Compare data from rodent and primate models to address interspecies variability in receptor expression .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in preclinical models?
Use non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. For time-dependent effects (e.g., offset of neuromuscular blockade):
Q. How can this compound’s mechanism of action be distinguished from other non-depolarizing agents (e.g., rocuronium) in electrophysiological studies?
Key discriminators include:
- Onset/offset kinetics : this compound has a shorter duration of action (t½ ~20–30 min) vs. rocuronium (t½ ~60–90 min), measured via train-of-four (TOF) monitoring in primate models .
- Receptor binding kinetics : Surface plasmon resonance (SPR) reveals this compound’s faster dissociation rate (kₒff = 0.15 s⁻¹) compared to rocuronium (kₒff = 0.08 s⁻¹) .
- Metabolic stability : Incubate with human liver microsomes to quantify CYP450-mediated degradation; this compound shows lower clearance (CL = 5 mL/min/kg) than rocuronium (CL = 12 mL/min/kg) .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s cardiotoxicity in preclinical studies?
Conflicting data may stem from:
- Model selection : this compound exhibits M₂ receptor allosterism in guinea pig atria but not in rat models. Validate using M₂-KO mice or tissue-specific receptor knockdowns .
- Dosage thresholds : Cardiotoxicity (e.g., bradycardia) occurs at >0.3 mg/kg in primates but not at therapeutic doses (0.1–0.2 mg/kg). Use telemetry in conscious animals to avoid anesthesia confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
